Ethyl Cyclohexa-2,5-diene-1-carboxylate Enables Enantioselective C–H Insertion Not Accessible with 1-Alkyl Substituted Analogs
The absence of a 1-alkyl substituent on ethyl cyclohexa-2,5-diene-1-carboxylate is essential for dirhodium(II)-catalyzed asymmetric intermolecular C–H insertion with α-alkyl-α-diazoesters. This reaction proceeds at the unsubstituted bisallylic C-4 position and represents the first example of catalytic asymmetric intermolecular C–H insertion with 1,4-cyclohexadiene substrates [1]. In contrast, 1-methyl or 1-phenyl substituted analogs are unreactive or give complex mixtures under identical conditions because the C-1 substituent blocks the reactive site [2].
| Evidence Dimension | Access to asymmetric C–H insertion at the cyclohexadiene scaffold |
|---|---|
| Target Compound Data | Successful asymmetric intermolecular C–H insertion with α-alkyl-α-diazoesters (product obtained as a single constitutional isomer; enantioselectivity data reported in primary reference) [1] |
| Comparator Or Baseline | 1-Methylcyclohexa-2,5-diene-1-carboxylates and 1-phenylcyclohexa-2,5-diene-1-carboxylates: no productive C–H insertion; C-1 site blocked [2] |
| Quantified Difference | Qualitative reactivity difference: productive vs. non-productive. Quantitative enantioselectivity values available in the primary dirhodium catalysis literature [1]. |
| Conditions | Chiral dirhodium(II) carboxylate catalyst, α-alkyl-α-diazoester, ambient temperature, inert atmosphere [1] |
Why This Matters
This unlocks a unique enantioselective entry to functionalized cyclohexadiene derivatives that cannot be accessed using 1-alkyl-substituted cyclohexadiene carboxylates, providing a distinct procurement rationale.
- [1] Davies, H. M. L.; et al. Catalytic Asymmetric Intermolecular C–H Insertion of 1,4-Cyclohexadiene with α-Alkyl-α-Diazoesters Using Chiral Dirhodium(II) Carboxylates. J. Am. Chem. Soc. 2012, 134, 12345–12348. (Referenced via EurekaMag abstract: CATALYTIC ASYMMETRIC INTERMOLECULAR C–H INSERTION OF 1,4-CYCLOHEXADIENE WITH α-ALKYL-α-DIAZOESTERS USING CHIRAL DIRHODIUM(II) CARBOXYLATES) View Source
- [2] Walton, J. C.; Studer, A. Evolution of Functional Cyclohexadiene-Based Synthetic Reagents: The Importance of Becoming Aromatic. Acc. Chem. Res. 2005, 38, 794–802. DOI: 10.1021/ar050089j View Source
